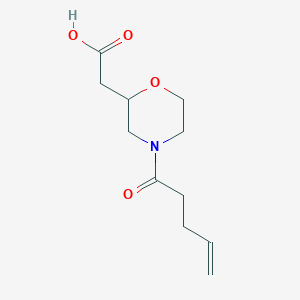![molecular formula C13H24N2O5S B7579853 2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579853.png)
2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid, also known as CMS121, is a chemical compound that belongs to the class of sulfonamide drugs. It has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, metabolism, and inflammation. For example, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle and liver. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid accumulation and improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has high purity and stability. It also has a well-established safety profile and low toxicity. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its bioavailability and efficacy. It also has a relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for 2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid research. First, more studies are needed to elucidate the exact mechanism of action of this compound and its downstream signaling pathways. Second, more studies are needed to investigate the efficacy and safety of this compound in various disease models, including cancer, diabetes, and Alzheimer's disease. Third, more studies are needed to optimize the formulation and delivery of this compound to improve its bioavailability and efficacy. Fourth, more studies are needed to explore the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative diseases. Finally, more studies are needed to investigate the potential interactions of this compound with other drugs and to evaluate its potential for drug-drug interactions.
Synthesemethoden
The synthesis of 2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid involves the reaction of 4-morpholin-2-yl-benzenesulfonamide with cyclohexylacetic acid chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid accumulation and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
2-[4-[cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-14(11-5-3-2-4-6-11)21(18,19)15-7-8-20-12(10-15)9-13(16)17/h11-12H,2-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMHPBGUFGUDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)N2CCOC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579772.png)

![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579780.png)
![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579795.png)

![3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid](/img/structure/B7579821.png)
![2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579832.png)
![2-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579843.png)
![2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579851.png)
![2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid](/img/structure/B7579861.png)
![2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579869.png)
![2-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579877.png)
![2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579878.png)
![2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579886.png)